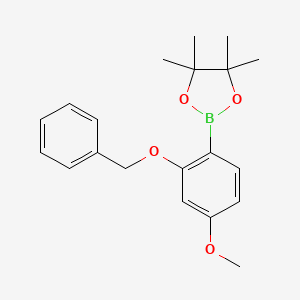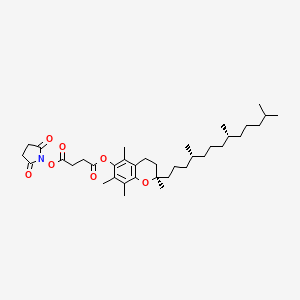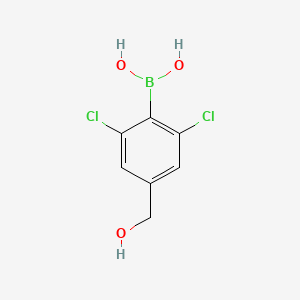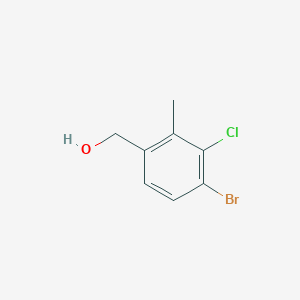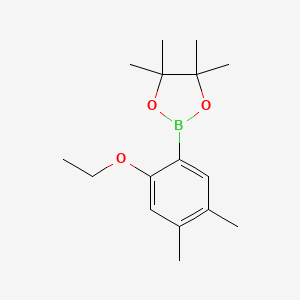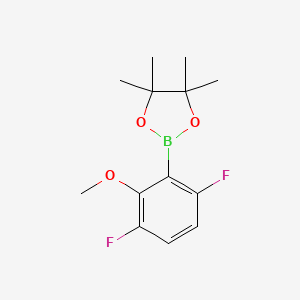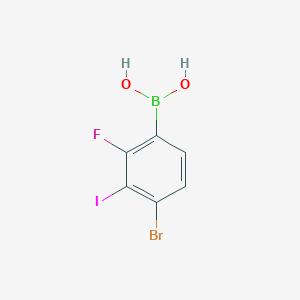
4-Bromo-2-fluoro-3-iodophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrFIO2. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and iodine atoms on a phenyl ring, which makes it a versatile intermediate for various chemical transformations .
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active compounds and probes for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of materials such as polymers and electronic components.
Mecanismo De Acción
Target of Action
4-Bromo-2-fluoro-3-iodophenylboronic acid is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Boronic acids are known to interact with their targets through covalent bonding, often forming reversible complexes . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
For instance, boronic acids are known to have good oral bioavailability and can be metabolized in the body .
Result of Action
The compound’s ability to form carbon-carbon bonds through suzuki-miyaura coupling reactions suggests that it could potentially modulate a variety of cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
Direcciones Futuras
Boronic acids, including 4-Bromo-2-fluoro-3-iodophenylboronic acid, have a wide range of applications in organic synthesis . They are particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids, improving the efficiency of existing reactions, and exploring the potential applications of these compounds in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-3-iodophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form dehalogenated products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and activate it for coupling reactions.
Solvents: Toluene, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, phenols, and dehalogenated derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenylboronic acid: Similar structure but lacks the bromine and fluorine atoms.
2-Fluoro-3-iodophenylboronic acid: Similar structure but lacks the bromine atom.
3-Bromophenylboronic acid: Similar structure but lacks the fluorine and iodine atoms.
Uniqueness
4-Bromo-2-fluoro-3-iodophenylboronic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique combination of substituents provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
(4-bromo-2-fluoro-3-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTARXAYZABXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)I)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
